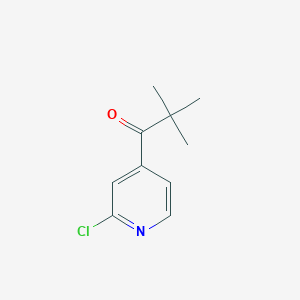

t-Butyl 2-chloro-4-pyridyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-10(2,3)9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDSXKCQRCKVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-55-2 | |

| Record name | 1-(2-Chloro-4-pyridinyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for T Butyl 2 Chloro 4 Pyridyl Ketone

Established Reaction Pathways for Pyridyl Ketone Formation

The formation of pyridyl ketones, such as t-Butyl 2-chloro-4-pyridyl ketone, can be achieved through various synthetic strategies. One of the most effective methods is the acylation of a pre-functionalized pyridine (B92270) ring. youtube.com This often involves the use of organometallic reagents to introduce the acyl group. youtube.comgoogle.com

A primary route for the synthesis of this compound involves a direct chlorination step followed by an acylation sequence. This method hinges on the successful selective chlorination of 4-tert-butylpyridine (B128874) to generate the crucial intermediate, 4-tert-butyl-2-chloropyridine. Following the formation of this chlorinated intermediate, an acylation reaction introduces the tert-butyl ketone group at the 4-position of the pyridine ring.

The selective chlorination of 4-tert-butylpyridine at the C-2 position is a critical step in the synthesis of the target ketone. This transformation is typically achieved through a directed lithiation followed by quenching with a chlorinating agent. clockss.org The bulky tert-butyl group at the 4-position does not significantly hinder the reaction at the 2-position.

Interactive Data Table: Reagents for Selective Chlorination

| Reagent Type | Specific Reagent | Role in Reaction |

| Starting Material | 4-tert-butylpyridine | The pyridine derivative to be chlorinated. |

| Strong Base | n-Butyllithium (n-BuLi) | Acts as a lithiating agent. |

| Strong Base | s-Butyllithium (s-BuLi) | An alternative lithiating agent. |

| Chlorinating Agent | Carbon Tetrachloride (CCl4) | Provides the chlorine atom. |

| Chlorinating Agent | 1,1,2-Trichlorotrifluoroethane | An alternative chlorinating agent. |

| Additive | N,N-Dimethylethanolamine | Facilitates the lithiation process. |

| Solvent | n-Hexanes | A common solvent for the reaction. |

| Solvent | Tetrahydrofuran (THF) | Used to dissolve the chlorinating agent. |

Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi), are essential for the deprotonation of the pyridine ring, a process known as lithiation. wikipedia.org This step creates a highly reactive organolithium intermediate that can then react with an electrophile, in this case, a chlorinating agent. clockss.orgbaranlab.org The choice of the alkyllithium reagent can influence the reactivity and selectivity of the lithiation. baranlab.org These bases are potent and can deprotonate even weakly acidic C-H bonds. youtube.com

The use of n-BuLi is widespread in organic synthesis for creating carbon-anion bonds. wikipedia.orgyoutube.com In the context of pyridine chemistry, direct lithiation can sometimes be complicated by the nucleophilic addition of the alkyllithium to the C=N bond of the pyridine ring. clockss.org However, the use of specific conditions and additives can favor the desired deprotonation. clockss.orgresearchgate.net

Following the lithiation of 4-tert-butylpyridine, a chlorinating agent is introduced to install the chlorine atom at the 2-position. Common reagents for this purpose include carbon tetrachloride (CCl4) and 1,1,2-trichlorotrifluoroethane. These compounds act as electrophilic chlorine sources, reacting with the nucleophilic lithiated pyridine intermediate. The selection of the chlorinating agent can be crucial for achieving high yields and minimizing the formation of by-products. Other chlorinating agents, such as molecular chlorine (Cl2), are also used in pyridine chlorination, though often under different reaction conditions like high temperatures in the gas phase. google.comyoutube.com

Additives can play a significant role in improving the efficiency and regioselectivity of the lithiation reaction. N,N-Dimethylethanolamine is a notable additive used in the lithiation of pyridines. It is believed to form a complex with the alkyllithium reagent, creating a "superbase" that is more effective and selective. researchgate.netresearchgate.net This complex, often referred to as a BuLi-LiDMAE reagent, can promote regioselective lithiation at the desired position by coordinating with the lithium atom and influencing the aggregation state of the organolithium species. researchgate.netarkat-usa.orgresearchgate.netacs.org The presence of such ligands can polarize the Li-C bond, accelerating the metalation process. wikipedia.org

Maintaining a low temperature is critical throughout the lithiation and chlorination sequence to ensure regioselectivity and minimize the formation of unwanted by-products. clockss.org The lithiation of 4-tert-butylpyridine is typically initiated at a low temperature, such as -20 °C, and then the mixture is further cooled to around -70 °C before the addition of the chlorinating agent.

This stringent temperature control is necessary because organolithium reactions are often highly exothermic and can lead to side reactions, such as addition to the pyridine ring or decomposition of the solvent (e.g., THF), if the temperature is not carefully managed. clockss.orgwikipedia.org Allowing the reaction to warm prematurely can result in a loss of selectivity and a lower yield of the desired 4-tert-butyl-2-chloropyridine.

Interactive Data Table: Temperature Parameters for Selective Chlorination

| Step | Temperature | Rationale |

| Addition of n-BuLi | -20 °C | To control the initial exothermic lithiation reaction. |

| Stirring after base addition | -20 °C | To allow for complete formation of the lithiated intermediate. |

| Addition of Chlorinating Agent | -70 °C | To ensure high regioselectivity and prevent side reactions. |

| Reaction after chlorination | -70 °C | To allow the chlorination reaction to proceed to completion at a controlled temperature. |

| Warming to room temperature | Gradual warming to 10 °C overnight | To ensure the reaction is complete before work-up. |

Direct Chlorination and Acylation Sequences

Acylation Strategies to Introduce the Ketone Moiety at the 4-Position

A principal strategy for the synthesis of this compound involves the acylation of a 2-chloropyridine (B119429) derivative. This method introduces the tert-butyl ketone group at the 4-position of the pyridine ring.

Utilization of Aromatic Carbonyl Chlorides

The key reagent in this acylation strategy is an aromatic carbonyl chloride, specifically pivaloyl chloride (trimethylacetyl chloride). Pivaloyl chloride serves as the source for the tert-butyl ketone group. The reaction proceeds by electrophilic attack of the acylating agent on the electron-rich pyridine ring. The presence of a chloro substituent at the 2-position influences the regioselectivity of the acylation.

Role of Basic Nitrogen Compounds and Catalytic Activators

The acylation reaction is often facilitated by the presence of basic nitrogen compounds, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP). reddit.comnih.gov These compounds can act as nucleophilic catalysts. reddit.comnih.gov The mechanism involves the initial reaction of the basic nitrogen compound with the pivaloyl chloride to form a highly reactive N-acylpyridinium ion. researchgate.netnih.gov This intermediate is more electrophilic than the pivaloyl chloride itself, thus accelerating the rate of acylation.

In some instances, other catalytic activators are employed to enhance the reaction efficiency. While not always mandatory for this specific synthesis, the broader field of acylation chemistry utilizes various activators to promote the reaction, especially with less reactive substrates. kaust.edu.sa

Stoichiometric and Temperature Considerations in Acylation

The stoichiometry of the reactants plays a critical role in the outcome of the acylation. The molar ratio of the 2-chloropyridine substrate to the pivaloyl chloride and the basic catalyst must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature is another crucial parameter. Acylation reactions are often conducted at specific temperatures to control the reaction rate and prevent unwanted side reactions. While some acylations proceed at room temperature, others may require cooling to manage exothermic reactions or heating to overcome activation energy barriers.

Alternative Formation Routes from Pyridinecarboxylic Acid Derivatives

An alternative and widely used approach to synthesize this compound starts from 2-chloro-4-pyridinecarboxylic acid. This method involves the formation of an ester intermediate, which is then converted to the target ketone.

Condensation with tert-Butyl Alcohol

In this pathway, 2-chloro-4-pyridinecarboxylic acid is first condensed with tert-butyl alcohol to form the corresponding tert-butyl ester. This esterification can be achieved under acidic conditions, a process known as Fischer esterification, where an acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The use of an excess of tert-butyl alcohol can help drive the equilibrium towards the ester product. masterorganicchemistry.com

Role of Dehydrating Agents (e.g., Thionyl Chloride)

To facilitate the formation of the ketone from the carboxylic acid derivative, a dehydrating agent is essential. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose. researchgate.netmasterorganicchemistry.com It reacts with the carboxylic acid to form an acyl chloride intermediate. masterorganicchemistry.comorgsyn.org This highly reactive species can then react with a suitable nucleophile to generate the ketone. In the context of converting the intermediate ester, treatment with a base is typically required to complete the transformation to the ketone. The reaction with thionyl chloride is often performed in an inert solvent, and the progress is monitored until the conversion is complete. orgsyn.org

Table 1: Key Reagents and Their Roles in the Synthesis

| Reagent | Role | Relevant Section |

| Pivaloyl Chloride | Acylating agent, source of the tert-butyl ketone group. | 2.1.1.2.1. |

| Pyridine / DMAP | Basic nitrogen compound, nucleophilic catalyst. reddit.comnih.gov | 2.1.1.2.2. |

| 2-chloro-4-pyridinecarboxylic acid | Starting material for the alternative synthesis route. | 2.1.2. |

| tert-Butyl Alcohol | Reactant for ester formation. | 2.1.2.1. |

| Thionyl Chloride | Dehydrating agent, converts carboxylic acid to acyl chloride. researchgate.netmasterorganicchemistry.com | 2.1.2.2. |

Catalytic Approaches in Pyridyl Ketone Synthesis

The development of catalytic methods has revolutionized the synthesis of pyridyl ketones, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Transition metal catalysis, in particular, has emerged as a powerful tool for the construction of the carbon-carbon bond between the pyridine ring and the ketone moiety.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. wisc.edu These reactions, often facilitated by palladium, nickel, or copper catalysts, enable the formation of C-C bonds by coupling an organometallic reagent with an organic halide or pseudohalide. wisc.eduyoutube.com The versatility and efficiency of these methods have made them indispensable for the synthesis of complex molecules, including pyridyl ketones.

Palladium/Copper-Cocatalyzed Oxidative Cyclization Methodologies

Palladium and copper co-catalyzed reactions have proven to be effective in a variety of transformations, including the synthesis of heterocyclic compounds. nih.govacs.org These systems can operate through cooperative catalytic cycles, where each metal plays a distinct and crucial role. acs.org For instance, in some reactions, copper can act as a transmetalating agent to a palladium center, facilitating key bond-forming steps. acs.org

While not a direct synthesis of this compound, the palladium/copper-cocatalyzed oxidative cyclization of 2-alkynylanilines to form quinolines provides a relevant example of this catalytic system's capabilities in constructing nitrogen-containing heterocycles. This transformation involves the intramolecular cyclization of the aniline (B41778) onto the alkyne, followed by oxidation to form the aromatic quinoline (B57606) ring. The principles of this reaction, involving the activation of C-H and N-H bonds and subsequent C-N bond formation, are pertinent to the broader field of heterocyclic synthesis.

In oxidative coupling reactions, the choice of oxidant is critical. tert-Butyl hydroperoxide (TBHP) is a commonly used oxidant in various transition metal-catalyzed reactions. It can participate in the catalytic cycle by reoxidizing the metal catalyst to its active state. In some contexts, reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl acetate (B1210297) can serve as sources for the tert-butyl group, which can then be incorporated into the final product. acs.org

The strict control of reaction conditions, particularly the exclusion of water, is often paramount for the success and reproducibility of many transition metal-catalyzed reactions. Anhydrous conditions prevent the hydrolysis of sensitive reagents and intermediates, and can also influence the solubility of catalysts and substrates, thereby affecting reaction rates and yields. orgsyn.org

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium catalysis for a wide range of cross-coupling reactions. wisc.edu Nickel catalysts can effectively couple a diverse array of electrophiles and nucleophiles, including those that are challenging for palladium-based systems. acs.org These reactions often proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. acs.org

A notable strategy for ketone synthesis involves the nickel-catalyzed coupling of N-alkyl pyridinium (B92312) salts with activated carboxylic acids. nih.gov This method allows for the synthesis of a variety of ketones from readily available starting materials. nih.gov Another approach is the nickel-catalyzed cross-electrophile coupling, which directly couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reductant. wisc.eduorgsyn.org This avoids the need for pre-formed organometallic reagents. wisc.edu For instance, a NiBr₂/bipyridine catalyst system can be used to couple 2-chloropyridines with aryl bromides. wisc.edu Furthermore, nickel-catalyzed dehydrogenative cross-coupling of primary alcohols with organotriflates offers a pathway to ketones through the in-situ generation of an aldehyde intermediate. nih.govresearchgate.net

The following table summarizes some key aspects of nickel-catalyzed cross-coupling reactions for ketone synthesis:

| Catalyst System | Coupling Partners | Key Features |

| Nickel terpyridine | N-alkyl pyridinium salts and carboxylic acid fluorides/2-pyridyl esters | Utilizes readily available amines and carboxylic acids. nih.gov |

| NiBr₂/bipyridine | 2-Chloropyridines and aryl bromides | Cross-electrophile coupling avoids organometallic reagents. wisc.edu |

| Ni(0) catalyst | Primary alcohols and organotriflates | Dehydrogenative coupling with in-situ aldehyde formation. nih.govresearchgate.net |

Coupling of Carboxylic Acid Chlorides with Alkyl Iodides

A prominent method for forging carbon-carbon bonds to produce unsymmetrical ketones is the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. nih.gov This approach is particularly useful for synthesizing dialkyl ketones and can be adapted for heteroaromatic systems. nih.govorganic-chemistry.org In the context of synthesizing this compound, this reaction would ideally involve the coupling of pivaloyl chloride (a tertiary acid chloride) with a suitable 2-chloro-4-halopyridine, such as 2-chloro-4-iodopyridine, in the presence of a nickel catalyst and a stoichiometric reductant.

The protocol tolerates a wide array of functional groups, including common nitrogen protecting groups and carbon-boron bonds, making it suitable for complex molecule synthesis. nih.gov Research has demonstrated the successful formation of even sterically hindered ketones, such as those flanked by tertiary and secondary carbon centers. nih.govorganic-chemistry.org The reaction is typically performed with a nickel(II) precatalyst, a bipyridine-type ligand, and a reducing agent like manganese or zinc powder.

Table 1: Examples of Nickel-Catalyzed Reductive Coupling of Acid Chlorides and Alkyl Halides Data sourced from relevant studies on ketone synthesis.

| Acid Chloride/Thioester | Alkyl Halide | Catalyst/Reductant | Product | Yield (%) |

| Benzoyl chloride | Iodocyclohexane | NiCl2(dtbpy)/Mn | Cyclohexyl phenyl ketone | 84 |

| 4-Methoxybenzoyl chloride | 1-Iodooctane | NiCl2(dtbpy)/Mn | 1-(4-Methoxyphenyl)nonan-1-one | 87 |

| Pivaloyl chloride | 1-Iodoadamantane | NiCl2(dtbpy)/Mn | Adamantyl t-butyl ketone | 61 |

| (2-pyridyl)thio-benzoate | Benzyl chloride | NiCl2(dtbpy)/Mn | Dibenzyl ketone | 75 |

This table showcases the versatility of the nickel-catalyzed reductive coupling method for various substrates. The synthesis of this compound would represent a specific application of this general methodology.

Mechanistic Considerations of Reducing Conditions

The mechanism of the nickel-catalyzed reductive coupling is believed to proceed through a series of well-defined steps involving changes in the oxidation state of the nickel catalyst. nih.gov A hypothesized mechanism begins with the reduction of the Ni(II) precatalyst, such as (dtbpy)NiCl₂, by a reducing agent like manganese powder to form a catalytically active Ni(0) species. nih.gov

The catalytic cycle is proposed as follows nih.gov:

Reduction: The Ni(II) complex is reduced to a Ni(0) complex, (dtbpy)Ni⁰.

Oxidative Addition: The Ni(0) species preferentially reacts with the alkyl iodide (R'-I) in an oxidative addition step to form a Ni(II)-alkyl intermediate, (dtbpy)Ni(R')(I).

Disproportionation/Reductive Transmetalation: This intermediate can undergo disproportionation to form (dtbpy)Ni(R')₂ and (dtbpy)NiI₂.

Acyl-Group Transfer: The dialkyl nickel complex, (dtbpy)Ni(R')₂, then reacts with the carboxylic acid chloride (R-COCl). This step involves the transfer of the acyl group and results in the formation of the desired ketone product (R-CO-R').

Catalyst Regeneration: The nickel complex is regenerated, allowing the catalytic cycle to continue.

This mechanism highlights the critical role of the reducing agent in maintaining the catalytic cycle by regenerating the active Ni(0) species. The choice of ligand, typically a bipyridine derivative like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), is also crucial for stabilizing the nickel intermediates and facilitating the key reaction steps.

Photoredox-Catalyzed Ketone Synthesis

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. acs.orgnih.gov This strategy utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. nih.govnih.gov Merging photoredox catalysis with transition metal catalysis, particularly nickel, has created a robust platform for cross-coupling reactions, including the synthesis of ketones. acs.orgnih.gov This dual catalytic system allows for the coupling of electrophiles that are often challenging to unite using traditional methods. nih.gov

For the synthesis of this compound, photoredox methods could potentially involve the coupling of a 2-chloro-4-pyridyl derivative with a t-butyl radical precursor, or an acyl radical precursor with a t-butyl partner.

A notable advancement in photoredox catalysis is the direct deoxygenative cross-coupling of carboxylic acids with alcohols to synthesize dialkyl ketones. rsc.orgnih.gov This method, which leverages a dual photoredox/nickel catalytic system, is highly attractive due to the widespread availability, stability, and structural diversity of both carboxylic acids and alcohols. rsc.orgnih.govresearchgate.net The protocol circumvents the need for pre-activation of the starting materials, offering a more step-economical route to ketone scaffolds. nih.gov

To synthesize this compound via this route, one would couple 2-chloro-isonicotinic acid with tert-butanol. The reaction demonstrates broad substrate scope and excellent functional group tolerance, accommodating halides, esters, and protected amines. nih.gov

Table 2: Examples of Photoredox/Nickel-Catalyzed Deoxygenative Coupling of Carboxylic Acids and Alcohols Data illustrates the scope of the deoxygenative ketone synthesis.

| Carboxylic Acid | Alcohol | Product | Yield (%) |

| 4-Phenylbutanoic acid | Cyclohexanol | 1-Cyclohexyl-4-phenylbutan-1-one | 72 |

| Adamantane-1-carboxylic acid | 1-Phenylethan-1-ol | 1-Adamantyl-1-phenylethan-1-one | 68 |

| 4-Chlorobenzoic acid | 1-(Thiophen-2-yl)ethan-1-ol | 1-(4-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one | 55 |

| Benzoic acid | tert-Butanol | tert-Butyl phenyl ketone | 45 |

This method's ability to forge C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds from readily available starting materials underscores its synthetic utility. rsc.orgnih.gov

The synthesis of ketones through the oxidative coupling of terminal alkynes is another important transformation. While the specific coupling with quinones to directly form saturated ketones like the target compound is not a commonly cited standard procedure, the oxidative coupling of terminal alkynes to produce α,β-acetylenic ketones (ynones) is well-established. nih.govnih.gov These reactions often employ metal catalysts and an oxidant.

For instance, an indium(III)-promoted reaction between a terminal alkyne and an aldehyde leads to the formation of an ynone. nih.gov This process proceeds via an initial addition to form a propargylic alkoxide, which is then oxidized in situ to the corresponding ketone. nih.gov Similarly, copper-catalyzed oxidative coupling of terminal alkynes with α-hydroxy ketones provides a direct route to ynediones. nih.gov

These methods generate ynones, which are themselves valuable synthetic intermediates. For the synthesis of this compound, a multi-step sequence would be required: first, the oxidative coupling of a terminal alkyne (like trimethylsilylacetylene) with a 2-chloro-4-pyridyl aldehyde derivative to form an ynone, followed by subsequent manipulation (e.g., hydration and reduction or conjugate addition) of the alkyne moiety to install the t-butyl group. This indirectness makes it a less convergent approach for the target molecule compared to other methods.

Organometallic Reagent-Based Synthesis

The acylation of organometallic reagents, such as Grignard and organolithium compounds, is a cornerstone of ketone synthesis. wisc.edu This approach involves the reaction of a carbon nucleophile with an activated carboxylic acid derivative, such as an acid chloride, ester, or Weinreb amide. wisc.eduncert.nic.in

The synthesis of this compound can be envisioned through the acylation of a t-butyl organometallic reagent with an activated form of 2-chloro-isonicotinic acid. A primary challenge in using highly reactive organometallics like Grignard or organolithium reagents with acyl chlorides is over-addition, where the organometallic attacks the newly formed ketone to yield a tertiary alcohol. wisc.edu

Several strategies have been developed to circumvent this issue:

Use of Weinreb Amides: Reacting the organometallic reagent with an N-methoxy-N-methylamide (Weinreb amide) of the carboxylic acid (e.g., N-methoxy-N-methyl-2-chloro-isonicotinamide) forms a stable tetrahedral intermediate that resists further addition and collapses to the ketone upon workup. acs.org

Use of Organocuprates: Less reactive organometallic reagents, such as lithium dialkylcuprates, react cleanly with acid chlorides to produce ketones without significant over-addition. libretexts.org For the target molecule, one could use lithium di-t-butylcuprate.

Mediated Grignard Reactions: The addition of certain amides, like N-methylpyrrolidone (NMP), can moderate the reactivity of Grignard reagents, allowing for the selective formation of ketones from acid chlorides. rsc.orgrsc.org This method is user-friendly and tolerates various functional groups. rsc.org

While the title specifies α-chloro ketones, and the target molecule has its chloro-substituent on the aromatic ring rather than the α-carbon, the principles remain the same. The synthesis of true α-chloro ketones can be achieved by reacting organometallic reagents with N-methoxy-N-methylchloroacetamide. researchgate.net For the target compound, the most direct organometallic route would likely involve the reaction of t-butylmagnesium chloride with the Weinreb amide of 2-chloro-isonicotinic acid.

Table 3: Examples of Ketone Synthesis via Acylation of Organometallic Reagents Data compiled from studies on selective acylation reactions.

| Organometallic Reagent | Acylating Agent | Conditions/Mediator | Product | Yield (%) |

| Phenylmagnesium bromide | Benzoyl chloride | NMP | Benzophenone | 90 |

| Ethylmagnesium bromide | 4-Chlorobutyryl chloride | NMP | 1-Chloro-4-hexanone | 70 |

| t-Butylmagnesium chloride | 2-Naphthoyl chloride | - | t-Butyl 2-naphthyl ketone | 85 |

| Isopropylmagnesium chloride | N-methoxy-N-methylbenzamide | THF | Isopropyl phenyl ketone | 95 |

These examples demonstrate the high efficiency and selectivity that can be achieved in organometallic acylations when appropriate methodologies are employed.

Direct Conversion of Carboxylic Acids to Ketones with Grignard Reagents

The synthesis of ketones from carboxylic acids using organometallic reagents like Grignard (RMgX) or organolithium (RLi) compounds is a fundamental transformation, but it presents significant challenges. The primary obstacle is the acidic proton of the carboxylic acid's hydroxyl group. Organometallic reagents are potent bases and will readily deprotonate the carboxylic acid in an acid-base reaction. quora.comchemistrysteps.com This initial reaction consumes one equivalent of the organometallic reagent to form a carboxylate salt. quora.com

Reaction Scheme: R'-COOH + R-MgX → R'-COOMgX + R-H

To proceed to the ketone, a second equivalent of the organometallic reagent must react with the carboxylate. However, this is often followed by a rapid third reaction where another equivalent of the reagent attacks the newly formed ketone, ultimately yielding a tertiary alcohol after acidic workup. quora.com Consequently, this method often results in a mixture of products and is difficult to control for the selective synthesis of ketones. quora.comnih.gov

To circumvent these issues, carboxylic acids are typically converted to less reactive derivatives like amides (specifically Weinreb amides), acyl chlorides, or esters before reaction with the organometallic reagent. chemistrysteps.comnih.gov Weinreb amides, for instance, form a stable chelated intermediate that resists over-addition, allowing for the isolation of the ketone. chemistrysteps.com Similarly, using organocuprates (Gilman reagents) instead of Grignard reagents can provide ketones from acyl chlorides, as they are less reactive and less prone to the second addition. chemistrysteps.com

Regioselectivity and Stereoselectivity in Synthetic Pathways

Control of Regioselectivity in Halogenation

The regioselective halogenation of a pyridine ring is a critical step in the synthesis of compounds like this compound. The pyridine ring is electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh conditions such as high temperatures and strong acids. digitellinc.comnih.gov These conditions can limit the reaction's scope and lead to mixtures of isomers. nih.gov

Direct halogenation of pyridine, when successful, typically favors substitution at the 3-position. digitellinc.comnih.gov To achieve the desired 2-chloro substitution pattern, specific strategies must be employed to direct the halogen to the C2 position.

Methods for Regiocontrolled Halogenation:

| Method | Description | Selectivity | Reference |

| Pyridine N-Oxide Activation | The pyridine nitrogen is first oxidized to an N-oxide. This modification activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent reaction with a chlorinating agent (e.g., POCl₃) introduces the chlorine at the C2 position and removes the N-oxide. | High for 2-halo substitution | nih.gov |

| Metalation-Halogenation | This involves deprotonation of the pyridine ring using a strong base (e.g., n-butyllithium), followed by quenching with an electrophilic halogen source. The position of metalation, and thus halogenation, can be controlled by directing groups. | Dependent on directing groups | nih.gov |

| Zincke Imine Intermediates | The pyridine ring is temporarily opened to form a reactive acyclic Zincke imine. These intermediates can undergo highly regioselective halogenation under mild conditions before the ring is closed again to yield the 3-halopyridine. While primarily for the 3-position, this illustrates advanced strategies for controlling regiochemistry. | High for 3-halo substitution | chemrxiv.orgthieme-connect.com |

For the synthesis of this compound, the most practical approach involves the chlorination of a pre-existing 4-substituted pyridine, likely 4-tert-butylpyridine. Activating this precursor as an N-oxide would be a highly effective method to direct chlorination to the desired C2 position. nih.gov

Stereochemical Effects in Nucleophilic Substitution of Related α-Halo Ketones

The carbon atom adjacent to a carbonyl group that also bears a halogen (the α-carbon) is a key reactive site in α-halo ketones. Nucleophilic substitution reactions at this position are significantly influenced by the presence of the adjacent carbonyl group. nih.gov

These reactions predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. jove.comjove.com The Sₙ1 pathway is highly unfavorable because it would require the formation of a carbocation on the α-carbon, which is destabilized by the electron-withdrawing effect of the adjacent carbonyl group. jove.comjove.com

The rate of the Sₙ2 reaction in α-halo ketones is remarkably faster than in corresponding alkyl halides. For example, the reaction of α-chloroacetone with iodide is about 35,000 times faster than that of propyl chloride. youtube.com This rate enhancement is attributed to two main factors:

Inductive Effect: The carbonyl group's electron-withdrawing nature polarizes the C-X bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

Transition State Stabilization: The p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state, leading to delocalization and stabilization. youtube.com

Because the reaction follows an Sₙ2 pathway, it is stereospecific. If the α-carbon is a chiral center, the reaction will proceed with an inversion of stereochemistry. However, for this compound, the α-carbon is not a stereocenter, so stereochemical inversion is not applicable. Nonetheless, the principles governing the reactivity of the α-halo ketone moiety remain crucial.

Methodological Considerations and Optimization in Synthetic Procedures

Reaction Conditions for High Yields and Purity

For the chlorination step, using strong bases like n-butyllithium at low temperatures followed by a chlorinating agent is an effective method. Additives may be used to improve rates and yields. An alternative, and often more regioselective, route is the N-oxide pathway, which can provide various 2-halo-substituted pyridines under mild conditions. nih.gov

The subsequent introduction of the t-butyl ketone group (acylation) must also be carefully managed to prevent side reactions. The choice of reagents and temperature control are paramount to avoid overreaction or decomposition of the starting materials or product. Yields for such acylation steps are reported to be in the range of 60-70%.

A study on the synthesis of a related (S)-t-BuPyOx ligand highlighted the challenges in optimizing cyclization reactions from a chlorinated precursor. beilstein-journals.org It showed that screening different bases and reaction conditions was necessary to achieve high conversion and yield, underscoring the importance of empirical optimization for specific substrates. beilstein-journals.org

Key Optimization Parameters:

Temperature Control: Low temperatures are often essential during metalation and addition of reactive reagents to prevent side reactions.

Reagent Stoichiometry: Precise control over the amounts of reactants is crucial to avoid byproducts from over-addition or incomplete reactions.

Solvent Choice: The solvent must be appropriate for the reaction type (e.g., anhydrous for Grignard or lithiation reactions) and can influence reaction rates and selectivity.

Catalyst/Additive Screening: In some cases, catalysts or additives can significantly improve yields and reaction efficiency. tandfonline.com

Purification Techniques (e.g., Extraction, Column Chromatography)

After the synthesis is complete, a systematic purification process is required to isolate the this compound with high purity. The workup and purification typically involve multiple steps to remove unreacted starting materials, reagents, and byproducts.

The first step is usually to quench the reaction mixture, often by adding water or an aqueous solution to neutralize reactive species. This is followed by liquid-liquid extraction, where the desired product is separated into an organic solvent (like ethyl acetate or ether) while inorganic salts and water-soluble impurities remain in the aqueous layer. orgsyn.org The organic layer may be washed with additional aqueous solutions, such as brine, to further remove impurities.

After extraction, the organic solution is dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water. orgsyn.orggoogle.com The solvent is then removed under reduced pressure, typically using a rotary evaporator.

The final and most critical purification step for achieving high purity is often column chromatography. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a suitable solvent system (e.g., chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate). orgsyn.org This technique separates the target compound from closely related impurities based on differences in polarity. The purity of the final product is typically confirmed by analytical methods such as ¹H NMR.

General Purification Workflow

| Step | Purpose | Common Reagents/Methods | Reference |

| 1. Quenching | Neutralize reactive species and terminate the reaction. | Water, aqueous ammonium (B1175870) chloride, or dilute acid. | |

| 2. Extraction | Separate the product from aqueous-soluble impurities. | Ethyl acetate, diethyl ether, methylene (B1212753) chloride; water, brine. | orgsyn.orggoogle.com |

| 3. Drying | Remove dissolved water from the organic phase. | Anhydrous MgSO₄, Na₂SO₄. | google.com |

| 4. Concentration | Remove the bulk solvent. | Rotary evaporator. | google.com |

| 5. Chromatography | Separate the target compound from remaining impurities. | Silica gel column, eluted with solvents like chloroform or hexane/ethyl acetate mixtures. | orgsyn.org |

Scalability of Synthetic Routes for Research Applications

The adaptability of a synthetic protocol to produce larger quantities of a target compound is a critical factor for its utility in research, particularly for applications that require substantial amounts of material for extensive studies. While detailed multi-gram or kilogram-scale synthesis of this compound itself is not extensively documented in publicly available literature, the scalability of the synthesis of its key precursor, 2-chloro-4-cyanopyridine (B57802), provides significant insight into the feasibility of producing the final ketone on a larger scale for research purposes.

The synthesis of 2-chloro-4-cyanopyridine has been successfully demonstrated on scales ranging from grams to kilograms, indicating that the initial and often most complex part of the synthesis is scalable. Various methods have been reported for the preparation of this crucial intermediate, typically starting from 4-cyanopyridine (B195900) N-oxide.

One common and scalable method involves the chlorination of 4-cyanopyridine N-oxide using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction conditions can be adapted to accommodate larger batch sizes. For instance, a laboratory-scale synthesis might start with a specific amount of the N-oxide and produce a corresponding yield of the chlorinated product. As the need for material increases, the reaction can be scaled up significantly.

Detailed research findings for the synthesis of the key intermediate, 2-chloro-4-cyanopyridine, at different scales are presented below.

Table 1: Scalability of 2-chloro-4-cyanopyridine Synthesis

| Starting Material | Reagents | Scale of Starting Material | Yield | Reference |

|---|---|---|---|---|

| 4-Cyanopyridine-N-oxide | Phosphorus oxychloride, 1,2-dichloroethane, Triethylamine | 120 g | 117.5 g (solid) | chemicalbook.com |

| 4-Cyanopyridine N-oxide | POCl₃ | 3.0 kg | Not explicitly stated, but processed for extraction | chemicalbook.com |

Reactivity and Transformation Pathways of T Butyl 2 Chloro 4 Pyridyl Ketone

Fundamental Chemical Transformations

The primary chemical transformations of t-butyl 2-chloro-4-pyridyl ketone involve oxidation of the side chain, reduction of the ketone, and nucleophilic substitution of the chlorine atom. These reactions provide pathways to a diverse range of substituted pyridine (B92270) derivatives.

Oxidation Reactions Leading to Pyridyl Ketones

While the pyridine ring itself is relatively resistant to oxidation, the pivaloyl group can be oxidized under specific conditions. However, a more common transformation is the oxidation of a precursor alcohol to generate the ketone. This is a standard method for the synthesis of ketones and can be achieved using a variety of oxidizing agents.

It is important to note that strong oxidizing agents, such as potassium permanganate, can lead to the cleavage of the side chain, yielding 2-chloro-4-pyridinecarboxylic acid. prepchem.com The choice of oxidant is therefore crucial to selectively target the desired transformation.

Reduction Reactions of the Ketone Moiety to Alcohols

The ketone group of this compound can be readily reduced to the corresponding secondary alcohol, 1-(2-chloro-pyridin-4-yl)-2,2-dimethyl-propan-1-ol. This transformation is typically accomplished using hydride-based reducing agents.

Commonly used reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comyoutube.comvaia.com Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling. masterorganicchemistry.comvaia.com It effectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com

For more sterically hindered ketones, or when different stereoselectivity is desired, bulkier reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) can be employed. sbq.org.brwikipedia.orgodinity.comvaia.comresearchgate.net The steric bulk of L-Selectride influences the direction of hydride attack, often leading to the formation of a different stereoisomer compared to less hindered reagents like NaBH₄. odinity.comvaia.com

| Reagent | Product | General Conditions | Notes |

| Sodium Borohydride (NaBH₄) | 1-(2-chloro-pyridin-4-yl)-2,2-dimethyl-propan-1-ol | Methanol or Ethanol, Room Temperature | Mild and selective for aldehydes and ketones. masterorganicchemistry.comvaia.com |

| L-Selectride® | 1-(2-chloro-pyridin-4-yl)-2,2-dimethyl-propan-1-ol | Tetrahydrofuran (THF), Low Temperature | Bulky reagent, can provide different stereoselectivity. sbq.org.brodinity.com |

Table 1: Reduction of this compound

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the 4-pivaloyl group. youtube.comwikipedia.org This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a versatile method for the synthesis of substituted pyridines. youtube.comwikipedia.org

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding 2-amino-4-pivaloylpyridine derivatives. These reactions are typically carried out by heating the reactants, often in the presence of a base to neutralize the hydrogen chloride that is formed. youtube.comresearchgate.net The reactivity of the amine nucleophile and the specific reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. nih.govresearchgate.netnih.gov For less reactive systems, microwave irradiation can be an effective method to promote the substitution. nih.gov

| Amine Type | Product | General Conditions |

| Primary Amines | 2-(Alkyl/Aryl)amino-4-pivaloylpyridine | Heating, with or without a base |

| Secondary Amines | 2-(Dialkyl/Aryl)amino-4-pivaloylpyridine | Heating, often with a base |

Table 2: Nucleophilic Substitution with Amines

Similarly, the chlorine atom can be displaced by thiol nucleophiles to yield 2-thio-4-pivaloylpyridine derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion. The choice of base and solvent can be critical for the success of the reaction. chemrxiv.orgresearchgate.net The resulting thioethers can be further oxidized to the corresponding sulfoxides or sulfones if desired. chemrxiv.org

| Nucleophile | Product | General Conditions |

| Thiol (R-SH) | 2-(Alkyl/Aryl)thio-4-pivaloylpyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |

Table 3: Nucleophilic Substitution with Thiols

Reactivity of the Carbonyl Group

The carbonyl group in this compound is a key site of reactivity. As discussed in the reduction section, it readily undergoes nucleophilic attack by hydride reagents. This electrophilic nature of the carbonyl carbon also makes it susceptible to attack by other nucleophiles.

While the primary focus of this article is on the fundamental transformations, it is worth noting that the carbonyl group can participate in a wide range of other reactions common to ketones. These include the formation of imines and related derivatives through reaction with primary amines and their derivatives, and the formation of cyanohydrins upon treatment with cyanide. The steric hindrance imposed by the bulky t-butyl group can influence the rate and equilibrium of these reactions compared to less hindered ketones.

Aldol (B89426) Condensation Reactivity

The aldol reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl. In the context of this compound, two main scenarios are possible:

As an Electrophile: The ketone's carbonyl carbon is electrophilic and can be attacked by enolates derived from other aldehydes or ketones. Aldehydes are generally more reactive electrophiles than ketones in aldol reactions. The reaction would proceed via nucleophilic addition to the carbonyl group.

As a Nucleophile (via its Enolate): The formation of an enolate from this compound requires the removal of a proton alpha to the carbonyl group. The protons of the tert-butyl group are not acidic. However, the protons on the pyridine ring at the C-3 and C-5 positions are alpha to the carbonyl. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the more acidic C-3 position to form a carbon-based nucleophile (an enolate). This enolate can then react with an electrophilic carbonyl compound, such as an aldehyde.

The subsequent dehydration of the aldol addition product, known as aldol condensation, is often facilitated by heat and results in a conjugated system, which provides a thermodynamic driving force for the reaction.

Enolate Chemistry and Transformations

Enolates are powerful nucleophilic intermediates in organic synthesis, formed by the deprotonation of a carbon atom adjacent to a carbonyl group. For this compound, enolate formation at the C-3 position of the pyridine ring is the most plausible pathway, as the tert-butyl group lacks abstractable protons. The use of strong bases like LDA is crucial for generating the enolate.

Once formed, this enolate can participate in a variety of transformations beyond the aldol reaction:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the C-3 position. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is a key factor in determining the product outcome in unsymmetrical ketones.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group, leading to the formation of β-dicarbonyl compounds.

The stability of the enolate is enhanced by the resonance delocalization of the negative charge onto the carbonyl oxygen.

Nucleophilic Addition Reactions

The core reactivity of the carbonyl group in this compound is the nucleophilic addition reaction. The carbon-oxygen double bond is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophile. This electrophilicity is further enhanced by the electron-withdrawing nature of the attached pyridine ring.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³. This creates a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol product.

Key features of nucleophilic addition to this ketone include:

Irreversible Additions: Strong nucleophiles like Grignard reagents (RMgX), organolithium reagents (RLi), and hydride reagents (e.g., from LiAlH₄) add irreversibly to form tertiary alcohols.

Reversible Additions: Weaker nucleophiles, such as cyanide or alcohols, can add reversibly.

Rate Factors: The reaction rate is increased by electron-withdrawing groups that enhance the carbonyl carbon's positive charge and decreased by sterically bulky groups that hinder the nucleophile's approach.

Reactivity with Organometallic Reagents (e.g., directed lithiation followed by quenching with aldehydes and ketones)

A significant transformation pathway involves the reaction with potent organometallic bases, such as organolithiums, which can deprotonate the pyridine ring in a process known as directed ortho metalation (DoM). The regioselectivity of this lithiation is highly dependent on the base used.

Lithiation with LDA: The use of lithium diisopropylamide (LDA), a hindered non-nucleophilic base, typically results in deprotonation at the C-3 position, directed by the chlorine atom.

Lithiation with BuLi-LiDMAE: A superbase system, such as n-butyllithium combined with lithium 2-(dimethylamino)ethoxide (LiDMAE), can achieve an unusual and regioselective lithiation at the C-6 position, avoiding nucleophilic addition to the pyridine ring.

The resulting lithiated pyridine is a powerful nucleophile. It can be trapped, or "quenched," by reacting it with various electrophiles, including aldehydes and ketones. This reaction forms a new carbon-carbon bond, leading to the synthesis of highly functionalized pyridine derivatives. For example, quenching the 6-lithio-2-chloropyridine intermediate with a ketone would yield a tertiary alcohol attached at the C-6 position of the pyridine ring.

| Organometallic Reagent | Position of Lithiation | Reference |

|---|---|---|

| Lithium Diisopropylamide (LDA) | C-3 | |

| n-Butyllithium (n-BuLi) | Leads to nucleophilic addition | |

| n-BuLi-LiDMAE Superbase | C-6 |

Influence of Molecular Architecture on Reactivity

The specific arrangement of atoms and functional groups in this compound has a profound impact on its chemical reactivity.

Steric Effects of the tert-Butyl Group on Carbonyl Reactivity

Steric hindrance plays a critical role in moderating the reactivity of the carbonyl group. The tert-butyl group is exceptionally bulky and physically obstructs the pathway for an incoming nucleophile to attack the electrophilic carbonyl carbon.

This steric shielding has several consequences:

It significantly reduces the rate of nucleophilic addition compared to ketones with smaller alkyl groups (e.g., methyl or ethyl).

The hindrance can influence the equilibrium of reversible reactions, often favoring the starting materials over the more crowded product. For instance, the self-aldol reaction of ketones with bulky groups is generally less favorable than for less hindered ketones.

In some cases, extreme steric hindrance can favor alternative reaction pathways or require more forcing reaction conditions.

Electronic Effects of the Pyridine Ring and Chlorine Atom

The electronic properties of the pyridine ring and the chlorine substituent are powerful modulators of the molecule's reactivity.

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, causing it to exert a strong electron-withdrawing inductive effect (-I effect). This makes the pyridine ring electron-deficient, or π-deficient. This withdrawal of electron density enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and more susceptible to nucleophilic attack compared to a similar phenyl ketone.

Chlorine Atom: The chlorine atom at the C-2 position also exerts a strong electron-withdrawing inductive effect, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. This inductive withdrawal also contributes to the increased electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups on a pyridine ring has been shown to make the reduction potential of coordinated metal ions more positive, indicating a more electron-deficient system

Stability under Varying pH and Temperature Conditions

The structural features of this compound, namely the 2-chloropyridine moiety and the t-butyl ketone group, dictate its stability profile. The electron-withdrawing nature of the chlorine atom and the ketone group can influence the reactivity of the pyridine ring, while the sterically bulky t-butyl group can offer a degree of protection to the adjacent carbonyl group.

pH Sensitivity:

The pyridine nitrogen in this compound can be protonated under acidic conditions, which can significantly alter the compound's reactivity and stability. This protonation makes the pyridine ring more electron-deficient and potentially more susceptible to nucleophilic attack.

Thermal Stability:

The thermal stability of this compound is notably enhanced by the presence of the t-butyl group. This bulky group provides steric protection to the ketone functional group, which can inhibit intermolecular reactions that might lead to decomposition at elevated temperatures. It has been suggested that this steric hindrance contributes to the compound's resistance to decomposition at temperatures up to 200°C.

Upon heating to decomposition, related chloropyridine compounds are known to emit toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas. nih.gov While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly documented, the general behavior of similar compounds suggests that decomposition would occur at temperatures above 200°C, likely involving the cleavage of the carbon-chlorine bond and fragmentation of the pyridine ring.

Below are hypothetical data tables illustrating the type of information that would be generated from stability studies.

Hypothetical pH Stability Data

| pH | Temperature (°C) | Half-life (t½) | Degradation Products |

| 2 | 25 | 2-hydroxy-4-pivaloylpyridine | |

| 4 | 25 | 2-hydroxy-4-pivaloylpyridine | |

| 7 | 25 | No significant degradation | |

| 9 | 25 | No significant degradation | |

| 12 | 25 | Potential for base-catalyzed reactions |

Hypothetical Thermal Stability Data (TGA)

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step |

| 25-200 | <1 | Loss of volatile impurities |

| 200-350 | >95 | Major decomposition |

It is important to note that while general trends can be inferred from the behavior of analogous structures, empirical data from specific stability studies on this compound are required for a definitive assessment of its stability under varying pH and temperature conditions.

Analytical and Spectroscopic Characterization Methodologies in Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For t-Butyl 2-chloro-4-pyridyl ketone, with the molecular formula C₁₀H₁₂ClNO, HRMS would be used to verify the exact mass of the molecular ion. This verification provides strong evidence for the compound's identity and purity.

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule's structure. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org

For this compound, two primary alpha-cleavage events are expected:

Loss of the tert-butyl radical (•C(CH₃)₃), resulting in a [2-chloro-4-pyridylcarbonyl]⁺ cation.

Loss of the 2-chloropyridyl radical, resulting in the tert-butylcarbonyl cation ([(CH₃)₃CCO]⁺).

Furthermore, due to the presence of a chlorine atom, fragments containing chlorine will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will show two peaks separated by two mass units (M and M+2) with a corresponding intensity ratio of approximately 3:1. docbrown.info The parent molecular ion peak [C₁₀H₁₂ClNO]⁺ would also be expected to show this isotopic signature. docbrown.info The fragmentation leading to the stable tertiary carbocation [(CH₃)₃C]⁺ at m/z 57 is also highly probable and often observed as a base peak in the mass spectra of compounds containing a tert-butyl group. docbrown.info

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-chloropyridin-4-yl)-2,2-dimethylpropan-1-one |

| Tetramethylsilane (TMS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the assessment of purity and the quantification of this compound in various samples. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov

In a typical GC-MS analysis, the sample containing this compound is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. mdpi.comsemanticscholar.org The separation of the compound from any impurities or other components in the mixture is achieved based on differences in their boiling points and affinities for the column's stationary phase. acs.orgchromatographyonline.com Generally, compounds with lower boiling points and weaker interactions with the stationary phase elute from the column first.

As the separated components exit the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." nih.govsemanticscholar.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other fragment ions characteristic of its structure.

For purity assessment, the resulting chromatogram is analyzed. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities, which can be identified by their respective mass spectra. semanticscholar.org Quantitation can be performed by creating a calibration curve using standards of known concentration and comparing the peak area of the analyte in the sample to this curve. rsc.org

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| GC System | Thermo Scientific Trace 1310 GC |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 60°C, ramp at 10°C/min to 250°C, hold for 2 min |

| MS System | ISQ LT Single Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 30-550 amu |

| Ion Source Temp. | 230 °C |

This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual parameters may vary based on the specific instrumentation and analytical goals. mdpi.comsemanticscholar.orgchromatographyonline.com

Other Spectroscopic and Analytical Methods

Beyond GC-MS, a suite of other spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. fiveable.me When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule. youtube.comlibretexts.org

The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent peak is the strong absorption corresponding to the carbonyl (C=O) group of the ketone, which typically appears in the range of 1680–1720 cm⁻¹. libretexts.org The presence of the pyridine (B92270) ring is confirmed by C=C and C=N stretching vibrations in the aromatic region, around 1580–1600 cm⁻¹. Furthermore, the tert-butyl group gives rise to characteristic C-H bending vibrations. The carbon-chlorine (C-Cl) bond also shows a medium intensity absorption, typically found between 550 and 600 cm⁻¹. docbrown.info

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Ketone | C=O stretch | 1680–1720 (Strong) |

| Pyridine Ring | Aromatic C=C/C=N stretches | 1580–1600 |

| tert-Butyl | C-H bends (symmetrical & asymmetrical) | 1360–1390 & 1450–1480 |

| Chloroalkane | C-Cl stretch | 550–600 (Medium) |

| Data sourced from predictive analysis. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₂ClNO. nih.gov Based on the atomic masses of carbon, hydrogen, chlorine, nitrogen, and oxygen, the theoretical elemental composition can be calculated.

Table 3: Elemental Composition of this compound (C₁₀H₁₂ClNO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical % |

| Carbon (C) | 12.01 | 10 | 120.10 | 60.76% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.12% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.93% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.09% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.09% |

| Total | 197.66 | 100.00% |

Theoretical percentages are calculated based on the molecular formula and atomic masses.

X-Ray Diffraction Techniques for Solid-State Structure (as applied to related pyridyl derivatives)

Studies on compounds such as di-2-pyridyl ketone derivatives and other substituted pyridines reveal precise information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. rsc.orgnih.govmdpi.com For instance, the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, which contains both a pyridine ring and a tert-butyl group, has been determined. nih.govresearchgate.net The analysis provides detailed geometric parameters and insights into the crystal packing. researchgate.net Such studies on analogous structures allow researchers to infer likely structural characteristics for this compound, such as the planarity of the pyridine ring and the tetrahedral geometry around the quaternary carbon of the tert-butyl group.

Table 4: Example Crystallographic Data for a Related Heterocycle, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.4606 (3) |

| b (Å) | 9.7999 (3) |

| c (Å) | 11.1155 (4) |

| V (ų) | 1030.55 (6) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.239 |

| Data from a study on a related compound containing both a pyridine and a tert-butyl moiety. researchgate.net |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For t-Butyl 2-chloro-4-pyridyl ketone, these methods can map out electron density, predict molecular orbitals, and provide a basis for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. DFT calculations are instrumental in predicting the geometry, electronic properties, and spectroscopic characteristics of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodology has been widely applied to related pyridyl ketones and substituted aromatic systems. acs.orgacs.orgacs.org

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. Such calculations can elucidate the influence of the electron-withdrawing chlorine atom and the bulky t-butyl group on the pyridine (B92270) ring's electronic environment. DFT is also employed to calculate various molecular properties that govern reactivity, such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, DFT calculations on related systems have been used to understand reaction mechanisms and predict the regioselectivity of chemical transformations. acs.org

Table 1: Representative Predicted Electronic Properties from DFT Calculations (Note: This data is representative and derived from typical values for similar structures, as specific literature values for this compound are unavailable.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and kinetic stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

The bonding within this compound is characterized by a mix of covalent bonds and subtle non-covalent interactions. The pyridine ring provides a π-conjugated system, while the chlorine atom and the carbonyl group act as significant electronic perturbations. The nitrogen atom in the pyridine ring and the oxygen of the carbonyl group are key sites for potential intermolecular interactions, such as hydrogen bonding.

Analysis of the electron distribution would reveal a significant polarization of charge. The electronegative chlorine atom withdraws electron density from the pyridine ring, particularly from the C2 position to which it is attached. Similarly, the carbonyl oxygen pulls electron density from the adjacent carbon, creating a pronounced electrophilic site at the carbonyl carbon. The pyridine nitrogen also influences the ring's electron density, making the molecule a weak base. Computational studies on complexes between pyridine and small ketones have highlighted the importance of n→π* interactions, where the lone pair of the pyridine nitrogen interacts with the π* orbital of the carbonyl group, influencing the molecular conformation and reactivity. researchgate.netrsc.org

Molecular Modeling of Reactivity and Conformational Space

Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamic behavior of flexible molecules. For this compound, these models are particularly useful for assessing the impact of the sterically demanding t-butyl group.

The t-butyl group is known for its significant steric bulk, which imposes major constraints on the molecule's conformation and reactivity. acs.org In this compound, this group is attached to the carbonyl carbon, directly influencing the accessibility of the reactive ketone functionality. Computational models can quantify this steric hindrance by calculating the steric energy associated with different conformations or by mapping the steric field around the molecule.

Studies on related molecules, such as di-t-butyl ketone, have shown that steric strain leads to significant distortions in bond angles to accommodate the bulky groups. researchgate.net For the title compound, the t-butyl group would sterically clash with the ortho-hydrogens of the pyridine ring if the molecule were perfectly planar. This steric repulsion forces the ketone and t-butyl group to rotate out of the plane of the pyridine ring, a phenomenon that can be precisely modeled. This steric shielding can also hinder the approach of nucleophiles to the carbonyl carbon, thereby modulating the ketone's reactivity. rsc.org

The rotation around the single bond connecting the pyridyl ring and the carbonyl group defines the conformational space of this compound. Conformational analysis aims to identify the most stable arrangement of these groups (the global minimum) and the energy barriers to rotation between different conformations.

Due to steric hindrance, the most stable conformation is expected to be one where the bulky t-butyl group is positioned away from the pyridine ring. Molecular mechanics and quantum mechanics methods can be used to generate a potential energy surface for the rotation around the C4-C(O) bond. Studies on analogous systems, such as di-tert-butylcyclohexane, demonstrate that molecules will adopt conformations that minimize the steric strain from bulky groups, even if it means adopting a less common conformation like a twist-boat over a chair. upenn.edunih.gov In the case of this compound, the lowest energy conformer will likely feature a significant dihedral angle between the plane of the pyridine ring and the plane of the carbonyl group.

Table 2: Representative Conformational Energy Profile (Note: This data is representative and based on general principles of conformational analysis for similar structures.)

| Dihedral Angle (Py-C-C=O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | +8.5 | Eclipsed (High Steric Strain) |

| ~45° | 0 | Skew (Global Minimum) |

| 90° | +2.0 | Bisected (Local Minimum) |

| 180° | +7.0 | Eclipsed (High Steric Strain) |

Theoretical Studies on Reaction Mechanisms

Theoretical studies are invaluable for mapping the intricate pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent transformations. For example, the synthesis of pyridines can be complex, and computational studies on reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses have provided deep mechanistic understanding. fiveable.meorganic-chemistry.orgyoutube.com

A theoretical investigation into a reaction of this compound, such as a nucleophilic aromatic substitution to replace the chlorine atom, would involve locating the transition states and intermediates along the reaction coordinate. DFT calculations can determine the activation energies for different potential pathways, explaining why one product is formed over another. For instance, such a study could model the Meisenheimer complex intermediate and calculate the energy barrier for its formation and subsequent collapse to products. These theoretical models provide a step-by-step view of bond-breaking and bond-forming events that are often impossible to observe directly through experimental means. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or modeling studies focused on "this compound" that address the elucidation of its transition states, intermediates, or the prediction of its regioselectivity and stereoselectivity.

Therefore, it is not possible to provide a scientifically accurate article on the requested topics, as the foundational research data does not appear to be available.

Role of T Butyl 2 Chloro 4 Pyridyl Ketone As a Key Synthetic Intermediate in Complex Molecule Construction

The strategic importance of t-Butyl 2-chloro-4-pyridyl ketone in organic synthesis stems from its bifunctional nature, possessing both a reactive ketone group and a halogenated pyridine (B92270) ring. This unique combination allows for sequential or orthogonal chemical modifications, positioning it as a valuable and versatile building block for constructing a wide array of more complex molecules. Its application spans advanced organic synthesis, heterocyclic chemistry, and serves as a crucial tool in the development of new molecules for medicinal and agrochemical research.

Derivatization Strategies for Enhanced Utility and Analysis in Research

Functional Group Transformations for Diversification

The chemical reactivity of the ketone and the chloro group can be selectively exploited to generate a wide array of derivatives. These transformations are fundamental in medicinal chemistry and materials science for creating new molecules with potentially enhanced biological activity or novel properties.

The two primary reactive sites on t-Butyl 2-chloro-4-pyridyl ketone—the carbonyl group and the chlorine atom—allow for distinct and selective chemical modifications.

The ketone functionality can undergo a variety of reactions:

Reduction: The ketone group can be reduced to a secondary alcohol, yielding t-butyl(2-chloropyridin-4-yl)methanol. This transformation introduces a hydroxyl group, which can serve as a handle for further reactions like esterification or etherification.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, under specific conditions, oxidative cleavage can occur. However, a more common transformation is the Baeyer-Villiger oxidation, which would convert the ketone into an ester.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For instance, reaction with organometallic reagents like Grignard or organolithium reagents can lead to the formation of tertiary alcohols.

The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a powerful method for introducing a wide range of functional groups onto the pyridine core. The chlorine atom can be displaced by various nucleophiles, including:

Amines (amination)

Thiols (thiolation)

Alkoxides (etherification)

These substitution reactions are foundational for building molecular complexity from the parent ketone.

Introducing new chemical handles is achieved by leveraging the reactivity described above. By transforming the existing ketone and chloro groups, new functionalities are incorporated into the molecule, which can then be used for subsequent chemical modifications or for conjugation to other molecules.

For example, substituting the chlorine atom with a primary amine introduces a nucleophilic amino group. This new handle can then participate in amide bond formation, reductive amination, or serve as a building block for heterocyclic synthesis. Similarly, conversion of the ketone to an alcohol introduces a site for esterification, which is a common strategy in prodrug development.

A key reaction for introducing a versatile chemical handle is the formation of an oxime from the ketone. nih.govkhanacademy.orgchemtube3d.com Reacting this compound with hydroxylamine (B1172632) produces the corresponding oxime. khanacademy.orgchemtube3d.com This not only changes the chemical properties of the molecule but also introduces a new functional group that can direct further reactions or be used in ligation chemistry. nih.gov

The following table summarizes potential functional group transformations:

| Original Functional Group | Reaction Type | Reagent/Condition | New Functional Group |

| Ketone | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Ketone | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Chloro | Nucleophilic Substitution | Ammonia (NH₃) or primary/secondary amines | Amine |

| Chloro | Nucleophilic Substitution | Sodium thiomethoxide (NaSMe) | Thioether |

| Chloro | Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | Ether |

Derivatization for Advanced Analytical Characterization

For quantitative and qualitative analysis, particularly at low concentrations, it is often necessary to derivatize this compound to improve its analytical properties. These modifications aim to enhance the molecule's response to a specific detector or improve its separation characteristics in chromatography.